molecular formula C17H24N2O4S B11220882 N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11220882
M. Wt: 352.5 g/mol
InChI Key: CMANIBZMRRDIII-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylsulfonyl group, and a benzoxazepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an amine and a suitable carbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a cyclohexyl halide and a strong base to facilitate the substitution.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonation reaction. This involves the reaction of the benzoxazepine intermediate with a methylsulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents for these reactions include halides, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, acids, and bases under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been investigated for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

    Medicine: Due to its potential biological activities, the compound has been explored for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-5-(dimethylamino)sulfonyl-2-methylbenzamide: This compound has a similar core structure but differs in the nature of the substituents. It may exhibit different biological and chemical properties due to these differences.

    N-cyclohexyl-5-(ethylamino)sulfonyl-2-methoxybenzamide: Another similar compound with variations in the substituents

    2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound shares the methylsulfonyl group but has a different core structure. It may have different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

N-cyclohexyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)19-12-11-16(23-15-10-6-5-9-14(15)19)17(20)18-13-7-3-2-4-8-13/h5-6,9-10,13,16H,2-4,7-8,11-12H2,1H3,(H,18,20)

InChI Key

CMANIBZMRRDIII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3CCCCC3

Origin of Product

United States

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